molecular formula C22H25NO4 B3292883 Pentanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (3R)- CAS No. 882183-86-0

Pentanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (3R)-

Cat. No.: B3292883
CAS No.: 882183-86-0
M. Wt: 367.4 g/mol
InChI Key: UNGBOCIPOGLQHZ-HXUWFJFHSA-N
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Description

Pentanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (3R)- is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in peptide synthesis and other organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (3R)- typically involves the following steps:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the pentanoic acid backbone: The protected amine is then reacted with a suitable precursor to form the pentanoic acid backbone. This step often involves the use of reagents like diethyl malonate and subsequent hydrolysis and decarboxylation.

    Introduction of the methyl group: The methyl group is introduced at the 4-position through alkylation reactions, using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (3R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new functional groups replacing the Fmoc group.

Scientific Research Applications

Pentanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (3R)- has several scientific research applications:

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups during the elongation of peptide chains.

    Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: It serves as a building block in the synthesis of biologically active molecules and probes for studying enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (3R)- primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 3-[[(tert-butoxycarbonyl)methylamino]-4-methyl-, (3R)-: Similar structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    Pentanoic acid, 3-[[(benzyloxycarbonyl)methylamino]-4-methyl-, (3R)-: Uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

Pentanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (3R)- is unique due to the presence of the Fmoc group, which offers advantages such as:

    Ease of Removal: The Fmoc group can be removed under mild basic conditions, making it suitable for sensitive peptide synthesis.

    Stability: The Fmoc group is stable under acidic conditions, allowing for selective deprotection.

This compound’s unique properties make it a valuable tool in synthetic chemistry and various scientific research applications.

Properties

IUPAC Name

(3R)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)20(12-21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGBOCIPOGLQHZ-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138977
Record name (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882183-86-0
Record name (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882183-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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